3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
A study demonstrated the synthesis of various triazole derivatives through a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, highlighting the compound's significance in medicinal chemistry, particularly in anticancer drug discovery. The in vitro anticytotoxic evaluation of these molecules showed potent inhibitory activities against different cancer cell lines, with some derivatives exhibiting significant cytotoxic potential against CNS, Melanoma, and Breast cancer panels (Gautam Kumar Dhuda et al., 2021).
Electrochemical and Spectroscopic Characterization
Another research focused on the electrochemical and spectroscopic characterization of triazol derivatives, revealing their redox behavior and potential applications in biological settings due to their non-cytotoxic nature up to certain concentrations. This indicates the versatility of triazole compounds in bio-related applications (Rafia Nimal, 2020).
Corrosion Inhibition
Triazole derivatives have also been studied for their corrosion inhibition properties, with one study examining the efficiency of a new triazole derivative in inhibiting the corrosion of mild steel in acidic media. The study found that this derivative was a very effective inhibitor, highlighting its potential application in corrosion protection (M. Lagrenée et al., 2002).
Organic Synthesis
Research into the mediated oxidative cyclization of derivatives of 2-(Phenylmethylidene)hydrazinecarboximidothioic Acid has led to the synthesis of triazole derivatives, demonstrating the compound's utility in organic synthesis and the development of new chemical entities (Abdelselam Ali et al., 1997).
Mechanism of Action
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3OS/c27-22-14-13-18(15-23(22)28)17-33-26-30-29-25(31(26)20-9-2-1-3-10-20)16-32-24-12-6-8-19-7-4-5-11-21(19)24/h1-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNIIVNDZNPCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118830 | |
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-5-[(1-naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383145-90-2 | |
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-5-[(1-naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383145-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-5-[(1-naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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